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molecular formula C11H10O3 B1309978 4-Ethyl-7-hydroxycoumarin CAS No. 64231-10-3

4-Ethyl-7-hydroxycoumarin

Cat. No. B1309978
M. Wt: 190.19 g/mol
InChI Key: UNRDBISCGQHNDA-UHFFFAOYSA-N
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Patent
US06921776B1

Procedure details

Resorcinol (1.21 g, 11.0 mmol) was dissolved in hot ethyl propionylacetate (1.52 g, 10.0 mmol). To this stirred mixture at ice-water temperature was added dropwise a mixture of trifluoroacetic acid (1.70 mL, 22.0 mmol) and concentrated sulphuric acid (2.2 mL, 22.0 mmol) at such a rate that the reaction temperature was kept below 10° C. (about 30 min). The reaction mixture was then allowed to warm to room temperature and thereupon stirred for an additional 3 h before being quenched cautiously with ice-water. After stirring the suspension that formed for 1 h, the bright yellow precipitate was collected by suction filtration, washed exhaustively with water and then re-dissolved into acetone. The resulting solution was heated with activated charcoal, filtered and evaporated to give a light orange residue which was dried azeotropically with isopropyl alcohol. The crude product that obtained was purified by recrystallisation from acetone/hexane (2:3) to give 3 as creamy crystals (806 mg, 4.24 mmol, 42%); mp 175-178° C. [Lit. [68] 177° C. (ethanol)]; δ (400 MHz, DMSO-d6) 1.22 (3H, t, J=7.3 Hz, CH3), 2.77 (2H, q, J=7.3 Hz, CH2), 6.09 (1H, s, C3-H), 6.71 (1H, d, JC6-H, C8-H=2.4 Hz, C8-H), 6.80 (1H, dd, JC8-H, C6-H=2.4 Hz and JC3-H, C6-H=8.4 Hz, C6-H), 7.64 (1H, d, JC6-H, C5-H=8.8 Hz, C5-H) and 10.53 (1H, s, exchanged with D2O, OH); MS (FAB+) m/z (rel. intensity) 190.8[100, (M+H)+]; MS (FAB−) m/z (rel. intensity) 342.8[60, (M−H+NBA)−], 188.8[100, (M−H)−]. Found: C, 69.4; H, 5.35; C11H10O3 requires C, 69.43; H, 5.30%.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]([CH2:13][C:14](OCC)=[O:15])(=O)[CH2:10][CH3:11].FC(F)(F)C(O)=O.S(=O)(=O)(O)O>>[CH2:10]([C:9]1[C:8]2[C:1](=[CH:3][C:4]([OH:5])=[CH:6][CH:7]=2)[O:2][C:14](=[O:15])[CH:13]=1)[CH3:11]

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
1.52 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 10° C.
CUSTOM
Type
CUSTOM
Details
(about 30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
before being quenched cautiously with ice-water
STIRRING
Type
STIRRING
Details
After stirring the suspension
CUSTOM
Type
CUSTOM
Details
that formed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the bright yellow precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed exhaustively with water
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved into acetone
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light orange residue which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried azeotropically with isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
The crude product that obtained
CUSTOM
Type
CUSTOM
Details
was purified by recrystallisation from acetone/hexane (2:3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=CC(OC2=CC(=CC=C12)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.24 mmol
AMOUNT: MASS 806 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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